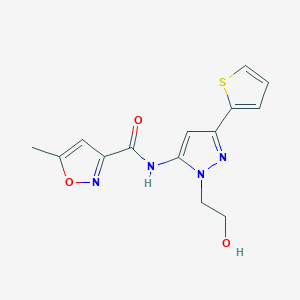

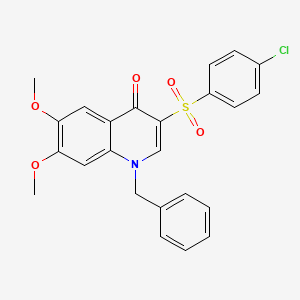

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a synthetic compound with potential therapeutic applications. It belongs to the class of quinolone derivatives and has been studied for its various biological activities.

Scientific Research Applications

Copper-Mediated Ortho C-H Sulfonylation

Copper-mediated ortho C-H bond sulfonylation of benzoic acid derivatives, involving an 8-aminoquinoline moiety as a bidentate directing group, has been explored. This method allows the synthesis of various aryl sulfones with excellent regioselectivity and good yields, demonstrating the compound's utility in complex organic syntheses (Liu et al., 2015).

Pro-apoptotic Effects in Cancer Cells

New sulfonamide derivatives, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride, have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds were found to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, mediated by activation of p38 and ERK phosphorylation (Cumaoğlu et al., 2015).

Crystal Structure Analysis

Studies on the crystal structure of related compounds, such as 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate, provide insights into the molecular configurations and interactions within these complex molecules. Such analyses are crucial for understanding the chemical and physical properties of similar compounds (Celik et al., 2015).

Synthesis of Nonproteinogenic Amino Acid Derivatives

Efforts have been made to synthesize novel, doubly constrained amino acid derivatives using related quinoline compounds. These derivatives are of interest for peptide synthesis and offer a range of new derivatives suitable for this purpose (Czombos et al., 2000).

Antimicrobial Agents

New quinazoline derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds, including those with 6,7-dimethoxy tetrahydroisoquinoline structures, have shown potential as antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-6-4-3-5-7-16)15-23(24(19)27)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCCRGDLTYFGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2720491.png)

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)

![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)

![Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2720500.png)

![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)

![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)